

Application Notes: The Use of 11-Hydroxyundecanoic Acid in Advanced Cosmetic Formulations

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **11-Hydroxyundecanoic acid**

Cat. No.: **B105138**

[Get Quote](#)

Executive Summary

11-Hydroxyundecanoic acid (CAS: 3669-80-5) is an omega-hydroxy fatty acid emerging as a potent, multifunctional active ingredient in the cosmetic and dermatological sectors. Its unique bifunctional structure, possessing both a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, positions it as a compelling alternative to traditional alpha-hydroxy acids (AHAs).^[1] This document provides a comprehensive technical guide for researchers, cosmetic chemists, and drug development professionals on the mechanisms, formulation strategies, and validation protocols for incorporating **11-hydroxyundecanoic acid** into effective and stable skincare products. The focus is on leveraging its properties for anti-aging, skin smoothing, and texture refinement applications.

Physicochemical Profile and Synthesis Overview

11-Hydroxyundecanoic acid is a saturated omega-hydroxy acid characterized by an 11-carbon chain.^{[2][3]} Understanding its fundamental properties is critical for successful formulation.

2.1 Key Properties A summary of the essential physicochemical data for **11-hydroxyundecanoic acid** is presented below.

Property	Value	Source
CAS Number	3669-80-5	[4]
Molecular Formula	C ₁₁ H ₂₂ O ₃	[2][4]
Molecular Weight	202.29 g/mol	[2]
Appearance	White solid	[1]
Melting Point	~65-69°C	[1]
Solubility	Slightly soluble in water; Soluble in alcohols and organic solvents	[1]
INCI Name	Hydroxyundecanoic Acid	

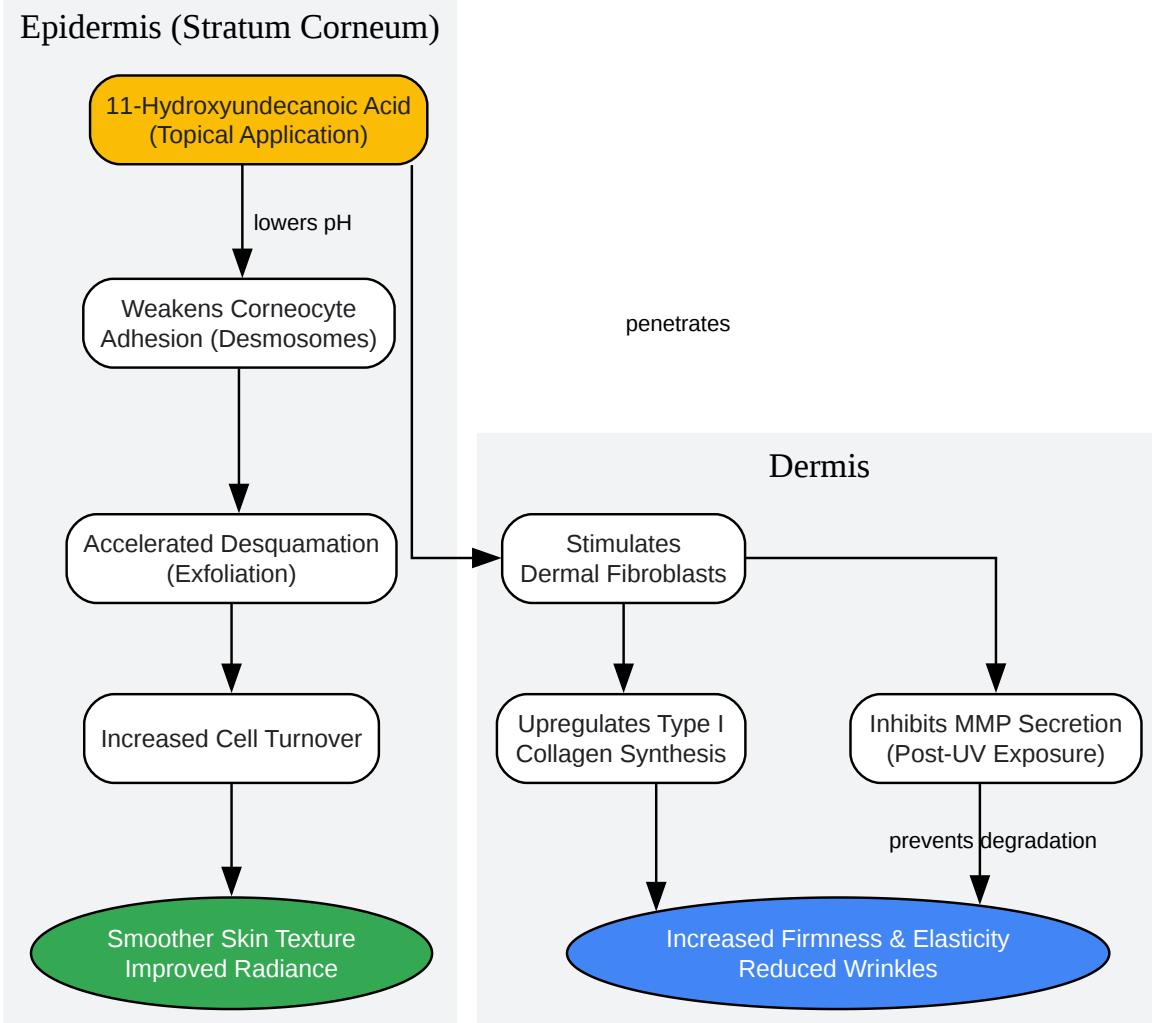
2.2 Synthesis Pathways Commercially, **11-hydroxyundecanoic acid** can be prepared through several synthetic routes. A notable and sustainable method involves the chemo-enzymatic synthesis from ricinoleic acid (12-hydroxyoleic acid), a primary component of castor oil.[3][5] This process typically involves biotransformation using recombinant *E. coli* cells, followed by chemical reduction and hydrolysis, highlighting a green chemistry approach to its production.[5]

Mechanism of Action in Skin

While direct studies on the cutaneous mechanism of **11-hydroxyundecanoic acid** are emerging, its structural class as a hydroxy acid allows for scientifically-grounded inferences based on the well-documented activities of AHAs.[6][7] The proposed multi-level action targets both the epidermis and dermis for comprehensive skin rejuvenation.

3.1 Epidermal Renewal and Barrier Enhancement Similar to AHAs, **11-hydroxyundecanoic acid** is believed to exert its primary effect by modulating corneocyte cohesion in the stratum corneum.[6][8]

- Exfoliation: The acidic nature of the molecule reduces the pH of the epidermal environment, which can interfere with the ionic bonds within desmosomes (corneosomes).[6][8] This weakens the intercellular "glue," promoting the shedding of dead skin cells (desquamation).


This action is targeted to the outermost layers, revealing a smoother, more radiant skin surface without compromising the deeper barrier structures.^[8]

- **Hydration and Barrier Function:** By accelerating cell turnover, hydroxy acids can lead to a more compact and organized stratum corneum.^[8] Furthermore, they have been shown to increase the synthesis of glycosaminoglycans (GAGs), such as hyaluronic acid, which are crucial for skin hydration.^[7]

3.2 Dermal Remodeling and Anti-Aging Effects The anti-aging benefits of hydroxy acids extend into the dermis, where they can influence the extracellular matrix (ECM).

- **Collagen Synthesis:** A key mechanism for wrinkle reduction is the stimulation of collagen production by dermal fibroblasts.^[6] It is proposed that **11-hydroxyundecanoic acid**, like other hydroxy acids, can activate fibroblasts and upregulate the expression of genes related to collagen synthesis, leading to improved skin firmness and elasticity and a reduction in fine lines.^{[6][9]}
- **Inhibition of Matrix Metalloproteinases (MMPs):** UV radiation and other environmental stressors can increase the activity of MMPs, enzymes that degrade collagen and elastin.^[9] Some cosmetic acids have been shown to inhibit MMP secretion, thereby protecting the existing dermal matrix from degradation.^[9]

Diagram: Proposed Mechanism of **11-Hydroxyundecanoic Acid** on Skin

[Click to download full resolution via product page](#)

Caption: Proposed dual-action mechanism of 11-HUA on epidermal and dermal layers.

Formulation Guidelines and Protocols

The efficacy and safety of **11-hydroxyundecanoic acid** are highly dependent on the formulation chassis. As a solid, crystalline material, its incorporation requires careful consideration of solubility, pH, and vehicle composition.

4.1 Core Formulation Principles

- pH is Critical: The biological activity of a hydroxy acid is determined by the amount of "free acid" available, which is a function of the formulation's pH. A lower pH (typically 3.5-4.5) increases efficacy but also the potential for irritation.[6][10] For leave-on products, a pH above 3.5 is recommended to ensure consumer safety.[10]
- Concentration: Typical use levels can range from 1-5% for daily leave-on products (creams, lotions) to higher concentrations (up to 10%) for rinse-off products or professional peels.[10]
- Solubilization and Incorporation: Due to its melting point of ~65-69°C and solubility in organic solvents, **11-hydroxyundecanoic acid** should be incorporated into the oil phase of an emulsion and heated until fully dissolved and homogenous before emulsification.[1]
- Emulsion Stability: The acidic nature of 11-HUA can challenge emulsion stability. It is crucial to use non-ionic or acid-tolerant emulsifier systems and polymers to create a stable base that can withstand a low pH.[11]

4.2 Protocol 1: Preparation of an Anti-Aging Oil-in-Water (O/W) Cream

This protocol details the formulation of a stable and elegant O/W cream containing 3% **11-hydroxyundecanoic acid**.

Table 2: Sample Formulation - Anti-Aging O/W Cream

Phase	Ingredient (INCI Name)	Function	% w/w
A	Deionized Water	Vehicle	q.s. to 100
Glycerin	Humectant	3.00	
Xanthan Gum	Stabilizer/Thickener	0.30	
B	11- Hydroxyundecanoic Acid	Active Ingredient	3.00
Cetearyl Alcohol	Thickener, Emollient	4.00	
Glyceryl Stearate	Emulsifier (Low HLB)	2.50	
PEG-100 Stearate	Emulsifier (High HLB)	2.50	
Caprylic/Capric Triglyceride	Emollient	6.00	
Dimethicone	Occlusive, Emollient	1.00	
C	Phenoxyethanol (and) Ethylhexylglycerin	Preservative	1.00
Tocopherol (Vitamin E)	Antioxidant	0.50	
Sodium Hydroxide (10% solution)	pH Adjuster	q.s. to pH 4.0	

Step-by-Step Methodology:

- Phase A (Water Phase) Preparation: In the main vessel, combine Deionized Water and Glycerin. Begin propeller mixing and slowly sprinkle in Xanthan Gum to create a vortex, avoiding clumping. Heat to 75°C.
 - Causality: Pre-dispersing the gum in glycerin prevents agglomeration. Heating the water phase to match the oil phase temperature is critical for successful emulsification.

- Phase B (Oil Phase) Preparation: In a separate vessel, combine all Phase B ingredients. Heat to 75-80°C under gentle mixing until the **11-Hydroxyundecanoic Acid** and all other solids are completely melted and the phase is clear and uniform.
 - Causality: Heating above the melting point of all components, especially the active, ensures homogenous distribution within the oil phase prior to emulsification.
- Emulsification: Slowly add the hot Oil Phase (B) to the hot Water Phase (A) under vigorous homogenization (e.g., 5000 RPM). Maintain homogenization for 5-10 minutes to form a fine, uniform emulsion.
 - Causality: High shear reduces the oil droplet size, creating a stable and aesthetically pleasing emulsion.
- Cooling: Switch from homogenization to gentle propeller mixing and begin cooling the batch.
 - Causality: Rapid cooling without mixing can cause phase separation or undesirable texture.
- Phase C (Cooldown Phase) Addition: Once the emulsion has cooled to below 40°C, add the Phase C ingredients one by one, mixing well after each addition.
 - Causality: Heat-sensitive ingredients like preservatives and antioxidants must be added at lower temperatures to maintain their efficacy.
- pH Adjustment & Finalization: Check the pH of the batch. Slowly add the Sodium Hydroxide solution dropwise until the target pH of 4.0 ± 0.2 is reached. Continue mixing for another 10 minutes to ensure uniformity.
 - Causality: The final pH dictates the product's efficacy and skin feel. Adjusting at the end prevents hydrolysis of other ingredients during the hot processing stage.

Diagram: O/W Cream Formulation Workflow

Caption: Step-by-step workflow for creating a stable O/W emulsion with 11-HUA.

Efficacy and Safety Validation Protocols

To substantiate product claims, a robust testing plan is essential. The following protocols outline key in vitro and clinical methods for validating the performance and safety of a formulation containing **11-hydroxyundecanoic acid**.

5.1 Protocol 2: In Vitro Collagen Synthesis Assay

This assay validates the anti-aging potential by measuring the direct effect of the active on collagen production in relevant skin cells.

- Objective: To quantify the increase in Type I pro-collagen synthesis by human dermal fibroblasts (HDFs) upon treatment with **11-hydroxyundecanoic acid**.
- Methodology:
 - Cell Culture: Culture primary HDFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
 - Treatment: Seed HDFs in 24-well plates. Once confluent, starve the cells in serum-free media for 24 hours. Treat cells with varying non-cytotoxic concentrations of **11-hydroxyundecanoic acid** (e.g., 0.01%, 0.05%, 0.1%) for 48-72 hours. A positive control (e.g., Ascorbic Acid) and an untreated negative control should be included.
 - Quantification: Collect the cell culture supernatant. Use a commercially available Pro-Collagen Type I C-Peptide (PIP) ELISA kit to quantify the amount of newly synthesized pro-collagen.
 - Data Analysis: Compare the amount of pro-collagen in treated samples to the untreated control. A statistically significant increase indicates a positive effect on collagen synthesis. [9]

5.2 Protocol 3: Safety and Stability Testing

This ensures the final product is safe for consumer use and maintains its physical and chemical integrity over its shelf life.

Table 3: Recommended Efficacy and Safety Testing

Test Type	Parameter	Method	Acceptance Criteria
Stability	Physical Integrity	Centrifugation (3000 RPM, 30 min); Freeze-Thaw Cycles (3 cycles, -10°C to 25°C); Accelerated Aging (45°C for 3 months)	No phase separation, creaming, or significant change in appearance.
Chemical Integrity	pH and Viscosity Monitoring	pH remains within ± 0.3 of the initial value. Viscosity remains within $\pm 15\%$ of the initial value.	
Safety	Irritation Potential	Human Repeat Insult Patch Test (HRIPT) on 50-100 volunteers	No signs of significant erythema, edema, or irritation.
Sensitization	Human Repeat Insult Patch Test (HRIPT)	No evidence of induced allergic contact dermatitis.	
Efficacy	Anti-Wrinkle	Clinical study (e.g., 8-12 weeks) with expert grading and instrumental analysis (e.g., silicon replica analysis, fringe projection) on crow's feet wrinkles. [9] [12]	Statistically significant reduction in wrinkle depth, volume, and/or roughness compared to baseline and/or placebo.
Skin Smoothing	Instrumental analysis using Visioscan® or similar devices.	Statistically significant improvement in skin smoothness and texture parameters.	

Conclusion

11-Hydroxyundecanoic acid represents a significant advancement in cosmetic science, offering a multifunctional approach to skin health that addresses key signs of aging. Its mechanism, rooted in promoting epidermal renewal and stimulating dermal collagen synthesis, provides a strong scientific basis for its use in anti-wrinkle, smoothing, and skin-refining formulations. By adhering to the detailed formulation and validation protocols outlined in this guide, researchers and developers can successfully harness the potential of this innovative ingredient to create safe, stable, and demonstrably effective skincare products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 11-Hydroxyundecanoic acid | C11H22O3 | CID 77237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 11-HYDROXYUNDECANOIC ACID | 3669-80-5 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of action of glycolic acid on human stratum corneum: ultrastructural and functional evaluation of the epidermal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-skin aging properties of protocatechuic acid in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]

- 12. Discovery of HY•1: A Novel Multifunctional Skincare Ingredient With Antiaging and Skin Repair Properties - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: The Use of 11-Hydroxyundecanoic Acid in Advanced Cosmetic Formulations]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105138#use-of-11-hydroxyundecanoic-acid-in-cosmetic-formulations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com